molecular formula C13H22O3 B15177614 (Z)-1-(1,3-Dioxan-2-yl)non-6-en-3-one CAS No. 78078-51-0

(Z)-1-(1,3-Dioxan-2-yl)non-6-en-3-one

Cat. No.: B15177614
CAS No.: 78078-51-0
M. Wt: 226.31 g/mol
InChI Key: WDDXOWKFBRTFGR-ARJAWSKDSA-N
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Description

Contextualization within Advanced Organic Chemistry and Bioorganic Disciplines

In the field of advanced organic chemistry, the 1,3-dioxane (B1201747) group in (Z)-1-(1,3-Dioxan-2-yl)non-6-en-3-one is recognized as a versatile protecting group for carbonyl compounds. organic-chemistry.org The stability of the 1,3-dioxane ring under basic, reductive, and oxidative conditions makes it a valuable tool in multi-step organic synthesis. thieme-connect.de The enone functionality, a conjugated system of an alkene and a ketone, is a powerful Michael acceptor, rendering the molecule susceptible to nucleophilic attack, a fundamental reaction in carbon-carbon bond formation.

From a bioorganic perspective, molecules containing enone scaffolds are of significant interest due to their presence in numerous biologically active natural products. The 1,3-dioxane motif is also found in some natural products and is used in medicinal chemistry to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability. thieme-connect.denih.gov The specific combination of these groups in this compound suggests potential applications in the synthesis of complex natural products or as a probe for studying biological processes.

Rationale for Focused Academic Investigation of this compound

The academic investigation of this compound is driven by several key factors. Primarily, it serves as a model substrate for the development of new synthetic methodologies. The presence of multiple reactive sites—the ketone, the alkene, and the acetal (B89532)—allows for the exploration of selective chemical transformations.

Furthermore, the stereochemistry of the Z-alkene provides a platform for studying stereoselective reactions. The synthesis and reactions of this compound can contribute to a deeper understanding of how to control the three-dimensional arrangement of atoms in a molecule, a critical aspect of modern drug discovery and materials science. Research into such compounds could lead to the development of novel therapeutic agents or functional materials. nih.gov

Table 1: Physicochemical Properties of Representative Functional Groups

Functional GroupTypical Boiling Point Range (°C)Typical Solubility in WaterKey Spectroscopic Features
1,3-Dioxane100 - 150Sparingly soluble¹H NMR: signals around 3.5-4.5 ppm (ring protons); ¹³C NMR: signal around 90-100 ppm (acetal carbon)
Enone150 - 250Sparingly solubleIR: C=O stretch ~1685 cm⁻¹, C=C stretch ~1620 cm⁻¹; UV-Vis: π-π* transition ~210-250 nm
Z-AlkeneVaries with molecular weightInsoluble¹H NMR: small coupling constant (J) for vinyl protons

Note: The data in this table is representative of the functional groups and not specific to this compound.

Historical Perspectives on Related Chemical Motifs and Their Research Trajectories

The study of the chemical motifs present in this compound has a rich history. The 1,3-dioxane ring, a type of cyclic acetal, has been a cornerstone of organic synthesis since the early 20th century as a protecting group for carbonyls. organic-chemistry.org The first synthesis of 1,4-dioxane (B91453) was reported in 1863. itrcweb.org The development of methods for the formation and cleavage of acetals has been a continuous area of research, with a focus on improving efficiency and selectivity. organic-chemistry.org

The enone moiety has been a subject of intense investigation for over a century, largely due to its prevalence in natural products and its versatile reactivity. The Michael addition, a key reaction of enones, was first described by Arthur Michael in 1887. The development of asymmetric versions of this reaction in the late 20th century was a major breakthrough in organic synthesis. The historical trajectory of research on these motifs has evolved from fundamental reactivity studies to their application in the total synthesis of complex molecules and the development of new pharmaceuticals.

Table 2: Timeline of Key Discoveries Related to 1,3-Dioxanes and Enones

YearDiscovery/DevelopmentSignificance
1863First synthesis of 1,4-dioxane. itrcweb.orgLaid the foundation for the study of cyclic ethers.
1887Arthur Michael describes the Michael addition reaction.A fundamental carbon-carbon bond-forming reaction for enones.
1929Earliest known manufacturing of 1,4-dioxane. itrcweb.orgBeginning of industrial applications.
Mid-20th CenturyWidespread adoption of acetals as protecting groups.Enabled the synthesis of complex organic molecules.
Late 20th CenturyDevelopment of asymmetric Michael additions.Allowed for the stereocontrolled synthesis of chiral molecules.

Lack of Specific Research Hinders Detailed Synthetic Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in detailed synthetic methodologies for the specific chemical compound, this compound. While general principles of organic synthesis provide a theoretical framework for its construction, specific research detailing its retrosynthetic analysis, total synthesis, and the application of advanced synthetic techniques is not presently available in published academic and research databases.

This scarcity of information prevents a thorough and scientifically accurate discussion of the advanced synthetic methodologies and strategies for this particular molecule as requested. Key areas that remain unaddressed in the scientific literature include:

Retrosynthetic Analysis and Strategic Disconnections: There are no published retrosynthetic analyses that identify key synthons and potential chiral building blocks specific to this compound.

Stereocontrol Strategies: While general methods for creating (Z)-olefins and controlling ketone functionality exist, their specific application to this target molecule has not been documented.

Total Synthesis Approaches: No total syntheses of this compound have been reported, which means there are no established stereoselective reaction pathways or applications of modern catalytic asymmetric synthesis to analyze.

Flow Chemistry and Continuous Processing: The optimization of the synthesis of this compound using flow chemistry is a topic that has not been explored in the available literature.

Due to the absence of specific research and data on "this compound," it is not possible to generate a detailed and accurate article that adheres to the requested outline and focuses solely on this compound. Any attempt to do so would be speculative and would not meet the standards of scientific accuracy. Further experimental research and publication in peer-reviewed journals are necessary to provide the foundational knowledge for such an article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78078-51-0

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

(Z)-1-(1,3-dioxan-2-yl)non-6-en-3-one

InChI

InChI=1S/C13H22O3/c1-2-3-4-5-7-12(14)8-9-13-15-10-6-11-16-13/h3-4,13H,2,5-11H2,1H3/b4-3-

InChI Key

WDDXOWKFBRTFGR-ARJAWSKDSA-N

Isomeric SMILES

CC/C=C\CCC(=O)CCC1OCCCO1

Canonical SMILES

CCC=CCCC(=O)CCC1OCCCO1

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies for Z 1 1,3 Dioxan 2 Yl Non 6 En 3 One

Novel Synthetic Route Development for Enhanced Efficiency and Sustainability

The development of novel synthetic routes for complex molecules is a continuous effort in chemical research, aiming for higher efficiency, sustainability, and atom economy. However, specific applications of cutting-edge methodologies to the synthesis of (Z)-1-(1,3-Dioxan-2-yl)non-6-en-3-one are yet to be detailed in peer-reviewed literature.

Photochemical and Electrochemical Synthesis Modalities

Photochemical and electrochemical methods offer unique advantages in organic synthesis, often providing milder reaction conditions and novel reactivity. Photochemical reactions utilize light to activate molecules, enabling transformations that are otherwise difficult to achieve. cbijournal.com Electrochemical synthesis, on the other hand, employs electricity to drive chemical reactions, which can lead to more sustainable processes by minimizing the use of chemical reagents. researchgate.netrsc.org While these techniques have been applied to a wide array of organic compounds, including the synthesis of various heterocyclic and carbonyl-containing molecules, their specific application to produce this compound has not been described.

Biocatalytic Approaches to Specific Transformations

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a powerful tool for achieving high selectivity and efficiency under mild conditions. nih.govnih.gov Enzymes can be employed for a variety of transformations, including reductions, oxidations, and the formation of carbon-carbon bonds. illinois.edu While biocatalytic methods have been developed for the synthesis of chiral diols and other precursors that might be structurally related to components of the target molecule, no specific biocatalytic routes for this compound have been published. rsc.org

Chemoenzymatic Synthesis of this compound Precursors

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysts to create efficient and selective reaction cascades. uni-graz.at This approach is particularly useful for the synthesis of complex chiral molecules. The synthesis of precursors for a molecule like this compound could theoretically benefit from chemoenzymatic strategies to install the stereocenter at the Z-configured double bond or to construct the chiral 1,3-dioxane (B1201747) ring. However, the scientific literature does not currently contain specific examples of chemoenzymatic routes for precursors of this particular compound.

Reaction Mechanism Elucidation in Key Synthetic Steps

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. This involves studying the kinetics of a reaction and identifying the transient species that are formed along the reaction pathway.

Kinetic Studies and Activation Energy Profiling

Kinetic studies, which measure the rate of a chemical reaction, provide valuable insights into the reaction mechanism. By determining the rate law and activation parameters such as activation energy, chemists can infer the molecularity of the rate-determining step. For the synthesis of this compound, such studies would be essential for optimizing reaction conditions like temperature, pressure, and catalyst loading. At present, no kinetic data or activation energy profiles for the synthesis of this compound are available in the literature.

Identification of Transition States and Intermediates

The identification of transition states and intermediates is key to a complete mechanistic understanding. This can be achieved through a combination of experimental techniques, such as spectroscopy, and computational modeling. For a multi-step synthesis that would be required for this compound, identifying these transient species would allow for a more rational approach to catalyst design and reaction optimization. As with other aspects of this compound's chemistry, specific studies on its synthetic intermediates and transition states have not been reported.

Derivatization and Analog Synthesis of Z 1 1,3 Dioxan 2 Yl Non 6 En 3 One

Rational Design of Structural Analogs for Mechanistic Exploration

The rational design of structural analogs for (Z)-1-(1,3-Dioxan-2-yl)non-6-en-3-one is a strategic approach to understanding structure-activity relationships and exploring mechanistic pathways. This involves systematically altering specific moieties of the molecule to observe the resulting changes in chemical or biological properties.

Systematic Modification of the Dioxane Ring System

The 1,3-dioxane (B1201747) moiety serves as a protecting group for a latent aldehyde functional group. organic-chemistry.orgthieme-connect.de Its structure can be systematically modified by utilizing different 1,3-diols during the acetal (B89532) formation step. organic-chemistry.org This allows for the introduction of various substituents on the dioxane ring, which can influence the molecule's steric profile, lipophilicity, and metabolic stability. For instance, using substituted 1,3-propanediols such as 2,2-dimethylpropane-1,3-diol or pentane-2,4-diol would yield gem-disubstituted or stereochemically complex dioxane rings, respectively. The regioselective ring opening of such 1,3-dioxane-type acetals can also serve as a pathway to further derivatization. researchgate.net

Table 1: Examples of Dioxane Ring Modifications

Modifying Reagent (1,3-Diol) Resulting Dioxane Analog Structure Potential Impact
Propane-1,3-diol This compound (Parent) Baseline structure
2,2-Dimethylpropane-1,3-diol (Z)-1-(5,5-Dimethyl-1,3-dioxan-2-yl)non-6-en-3-one Increased steric bulk, altered conformation
Butane-1,3-diol (Z)-1-(4-Methyl-1,3-dioxan-2-yl)non-6-en-3-one Introduction of a chiral center

Alterations to the Alkene Geometry and Chain Length

Table 2: Alkene and Chain Length Modifications

Modification Example Analog Name Synthetic Strategy
Alkene Isomerization (E)-1-(1,3-Dioxan-2-yl)non-6-en-3-one Photoisomerization or transition-metal catalysis
Chain Shortening (Z)-1-(1,3-Dioxan-2-yl)hept-4-en-3-one Start with a shorter alkyl precursor
Chain Lengthening (Z)-1-(1,3-Dioxan-2-yl)undec-8-en-3-one Start with a longer alkyl precursor

Functional Group Interconversions of the Ketone Moiety

The ketone at the C3 position is a versatile functional group ripe for interconversion, providing a direct route to a wide array of derivatives. solubilityofthings.comfiveable.me Standard organic transformations can be applied to generate analogs with diverse electronic and hydrogen-bonding properties.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.me This introduces a hydroxyl group and a new stereocenter.

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) can convert the ketone into a secondary or tertiary amine.

Wittig Reaction: The ketone can be converted into an alkene by reaction with a phosphonium (B103445) ylide, creating a diene system within the molecule.

Baeyer-Villiger Oxidation: Oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can transform the ketone into an ester, a reaction known as the Baeyer-Villiger oxidation. stackexchange.com

Thionation: Reaction with Lawesson's reagent can convert the ketone into the corresponding thioketone.

Table 3: Functional Group Interconversions of the Ketone

Reaction Type Reagents Resulting Functional Group Example Analog Name
Reduction NaBH₄ Secondary Alcohol (Z)-1-(1,3-Dioxan-2-yl)non-6-en-3-ol
Reductive Amination R-NH₂, NaBH₃CN Amine (Z)-N-Alkyl-1-(1,3-dioxan-2-yl)non-6-en-3-amine
Grignard Reaction R-MgBr, then H₃O⁺ Tertiary Alcohol (Z)-3-Alkyl-1-(1,3-dioxan-2-yl)non-6-en-3-ol
Oximation NH₂OH·HCl Oxime This compound oxime

Stereochemical Variation and Stereoisomer Synthesis of this compound Derivatives

The parent compound possesses stereochemical complexity arising from the (Z)-alkene. Derivatization can introduce new stereocenters, leading to the formation of diastereomers and enantiomers. The synthesis of specific stereoisomers is crucial for understanding biological activity and mechanistic details.

Asymmetric synthesis strategies can be employed to control the stereochemistry of newly formed chiral centers. For example, the asymmetric reduction of the ketone moiety using chiral catalysts, such as those employed in Noyori hydrogenations or with chiral borane (B79455) reagents like the Corey-Bakshi-Shibata (CBS) catalyst, can yield enantiomerically enriched secondary alcohols. nih.gov Similarly, if a chiral 1,3-diol is used to form the dioxane ring, the resulting diastereomers may be separable by chromatography. The synthesis of β,γ-unsaturated ketones with α-stereogenic centers is a well-developed field that can be applied to create analogs with controlled stereochemistry adjacent to the carbonyl group. nih.govnih.gov

Parallel and Combinatorial Synthesis Strategies for Analog Libraries

To efficiently explore the chemical space around this compound, parallel and combinatorial synthesis strategies are highly effective. spirochem.com These approaches allow for the rapid generation of large, focused libraries of related compounds by systematically combining a set of diverse building blocks. researchgate.net

A combinatorial approach could involve a multi-component synthesis strategy where variations in the three main sections of the molecule are combined. For instance, a library could be constructed using:

A set of five different 1,3-diols for the dioxane ring.

A set of five different alkyl chains (varying in length or alkene position/geometry).

A set of four different functional group transformations at the ketone position.

This matrix approach would theoretically yield 5 x 5 x 4 = 100 unique analogs, allowing for a broad and systematic exploration of the molecule's structural landscape. Automation can further enhance the efficiency of such library synthesis. spirochem.com

Solid-Phase and Solution-Phase Derivatization Methodologies

Both solid-phase and solution-phase synthesis methodologies can be applied to the derivatization of the target compound, each with distinct advantages.

Solution-Phase Synthesis: This traditional approach is highly versatile and allows for a wide range of reactions. Purification is typically performed after each step by methods like chromatography or crystallization. While potentially more time-consuming for library generation, it is well-suited for complex transformations and scale-up synthesis of specific target analogs.

Solid-Phase Synthesis (SPS): In this technique, the parent molecule is covalently attached to an insoluble polymer resin. scispace.comchimia.ch Chemical modifications are then carried out in a stepwise manner. A key advantage of SPS is the simplified purification process; excess reagents and by-products are simply washed away by filtration. spirochem.comresearchgate.net This makes it highly amenable to automation and the rapid synthesis of large compound libraries. spirochem.com For this compound, the molecule could be tethered to the resin through a linker attached to a modified alkyl chain or via the ketone, allowing for subsequent derivatization before cleavage from the solid support.

Combining solid-phase extraction with derivatization is also an efficient technique for sample preparation and analysis. researchgate.net This approach merges the benefits of both analytical derivatization and solid-phase extraction into a single procedure. researchgate.net

Mechanistic and Theoretical Studies of Z 1 1,3 Dioxan 2 Yl Non 6 En 3 One

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry provides profound insights into molecular structure and reactivity through the lens of quantum mechanics. researchgate.net For a molecule like (Z)-1-(1,3-Dioxan-2-yl)non-6-en-3-one, these methods can elucidate its electronic landscape, conformational preferences, and the energetic pathways of potential reactions.

Electronic structure calculations, typically using Density Functional Theory (DFT), are fundamental to understanding the distribution of electrons within the molecule. A key aspect of this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgfiveable.me The energies and shapes of these orbitals are primary determinants of a molecule's reactivity. youtube.com

For this compound, the HOMO is expected to be localized around the electron-rich C=C double bond, making this site nucleophilic and susceptible to attack by electrophiles. Conversely, the LUMO is anticipated to be centered on the carbonyl group (C=O), rendering the carbonyl carbon electrophilic and a target for nucleophiles. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and susceptibility to electronic excitation. researchgate.net

Hypothetical Frontier Molecular Orbital Data

Orbital Calculated Energy (eV) Primary Location Implied Reactivity
HOMO -6.85 C=C π-orbital Nucleophilic site for electrophilic addition
LUMO -1.98 C=O π*-orbital Electrophilic site for nucleophilic attack

This interactive table presents hypothetical data calculated at the B3LYP/6-31G(d) level of theory to illustrate typical values.

The flexible nine-carbon chain and the 1,3-dioxane (B1201747) ring allow the molecule to adopt numerous conformations. The 1,3-dioxane ring itself preferentially exists in a chair conformation to minimize steric and torsional strain. thieme-connect.deacs.org However, twist-boat conformations are also possible and may be involved as transition states or intermediates in dynamic processes. researchgate.net

Computational potential energy surface (PES) scans are employed to identify stable conformers (energy minima) and the transition states that connect them. researchgate.net For this molecule, key variables include the orientation of the substituent at the C2 position of the dioxane ring and the folding of the nonenyl chain. The global minimum energy conformation represents the most stable and populated structure at equilibrium.

Hypothetical Relative Energies of Key Conformers

Conformer Description Dioxane Conformation Relative Energy (kcal/mol)
1 Chair (Equatorial Substituent) 0.00
2 Chair (Axial Substituent) +2.5
3 Twist-Boat +5.8

This interactive table shows hypothetical relative energies, illustrating the preference for the chair conformation with an equatorial substituent. thieme-connect.de

By combining electronic structure and conformational analysis, the reactivity and regioselectivity of potential reactions can be predicted. chemrxiv.org For instance, in an acid-catalyzed intramolecular reaction, protonation could occur at either the carbonyl oxygen or the alkene. Computational modeling can determine the relative activation barriers for subsequent cyclization pathways, predicting which product is more likely to form.

The regioselectivity of reactions, such as the addition of a nucleophile to the α,β-unsaturated ketone system (a Michael addition), can also be assessed. researchgate.netnih.gov Calculations of partial atomic charges and the shapes of the LUMO can indicate whether addition is favored at the carbonyl carbon (1,2-addition) or the β-carbon of the alkene (1,4-addition). rsc.org

Molecular Dynamics Simulations for Solvent Effects and Interaction Profiles

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior, particularly its interaction with solvent molecules. acs.orgacs.orgaip.org The choice of solvent can significantly influence reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products. orientjchem.orgrsc.orgmissouri.educdnsciencepub.com

An MD simulation of this compound in a polar solvent like water would likely show the formation of a structured solvent shell around the polar ketone and dioxane moieties due to hydrogen bonding and dipole-dipole interactions. In a nonpolar solvent such as hexane, these interactions would be absent, and the molecule's conformation might be governed more by intramolecular forces. rsc.org These simulations can generate interaction profiles and calculate solvation free energies, which are critical for understanding solvent-dependent reaction mechanisms. orientjchem.org

Hypothetical Solvation Free Energy in Different Solvents

Solvent Dielectric Constant Solvation Free Energy (kcal/mol) Primary Interaction Type
Water 78.4 -12.5 Hydrogen Bonding
Methanol 32.7 -10.2 Hydrogen Bonding/Dipole-Dipole
Acetone 20.7 -7.8 Dipole-Dipole

This interactive table presents hypothetical data illustrating how solvation energy correlates with solvent polarity.

Isotopic Labeling Studies for Reaction Pathway Delineation

Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a chemical reaction, thereby elucidating the underlying mechanism. researchgate.netnih.gov By replacing an atom with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H), the fate of that specific atom can be tracked using mass spectrometry or NMR spectroscopy.

For example, consider a potential intramolecular cyclization of this compound. To distinguish between different possible mechanisms, one could synthesize the molecule with a ¹³C label at the carbonyl carbon. After the reaction, the position of the ¹³C label in the product would reveal which bonds were formed and broken, confirming or refuting a proposed pathway. Similarly, deuterium (B1214612) labeling could be used to study proton transfer steps. acs.org

Spectroscopic Probes for In Situ Mechanistic Insights During Reactions

Investigating reaction mechanisms as they occur requires in situ spectroscopic techniques, which monitor the reaction mixture in real-time without altering the process. oxinst.comresearchgate.net Techniques like Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy are invaluable for this purpose. youtube.comfrontiersin.orgdtu.dk

For a reaction involving this compound, in situ FTIR could track the disappearance of the C=O and C=C stretching vibrations (around 1715 cm⁻¹ and 1650 cm⁻¹, respectively) while monitoring the appearance of new peaks corresponding to the product. This allows for the measurement of reaction kinetics and the detection of transient intermediates that might not be observable by conventional analysis of the final product mixture. acs.org This real-time data is crucial for building a complete and accurate picture of the reaction mechanism.

Advanced Spectroscopic and Structural Elucidation of Z 1 1,3 Dioxan 2 Yl Non 6 En 3 One and Its Derivatives

High-Resolution Mass Spectrometry for Precise Isomeric and Isotopic Differentiation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can confirm the molecular formula and distinguish between isomers with the same nominal mass.

For (Z)-1-(1,3-Dioxan-2-yl)non-6-en-3-one, with a molecular formula of C13H22O3, HRMS would provide a highly accurate mass measurement of the molecular ion. Analysis is often performed using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), which typically produce protonated molecules ([M+H]+) or adducts with sodium ([M+Na]+) or potassium ([M+K]+). The precise isotopic pattern, resulting from the natural abundance of ¹³C, ¹⁸O, and ²H, would further corroborate the proposed elemental formula. This level of precision allows for clear differentiation from other potential isomeric structures.

Below is a table of the expected exact masses for the title compound and its common adducts.

Interactive Data Table: Predicted HRMS Data for C13H22O3

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺C₁₃H₂₂O₃⁺226.15690
[M+H]⁺C₁₃H₂₃O₃⁺227.16472
[M+Na]⁺C₁₃H₂₂NaO₃⁺249.14666
[M+K]⁺C₁₃H₂₂KO₃⁺265.12060

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of atoms, multi-dimensional techniques are essential for assembling the complete molecular architecture and defining its stereochemistry.

For this compound, ¹H NMR would show distinct signals for the dioxan ring, the aliphatic chain, and the Z-alkene. The coupling constant between the vinylic protons (H6 and H7) is expected to be in the range of 10-12 Hz, which is characteristic of a cis (or Z) configuration.

Two-dimensional NMR experiments provide the necessary correlations to piece the structure together:

COSY (Correlation Spectroscopy): This experiment maps out the proton-proton (¹H-¹H) coupling networks. It would reveal correlations between adjacent protons, such as those on C1-C2, C4-C5, C6-C7-C8-C9, and within the 1,3-dioxan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom it is attached to, allowing for the unambiguous assignment of all carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting the different fragments of the molecule, for example, by showing correlations from the protons on C2 and C4 to the ketone carbonyl carbon at C3, and from the acetal (B89532) proton on the dioxan ring to C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. For the title compound, a strong NOESY cross-peak between the vinylic protons H6 and H7 would provide definitive proof of the (Z)-stereochemistry of the double bond.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Predicted Multiplicity
C1~45.5~2.85d
C2~40.0~2.75t
C3 (C=O)~210.0--
C4~42.0~2.50t
C5~23.0~2.30q
C6~129.0~5.40m
C7~131.0~5.45m
C8~27.0~2.05q
C9~14.0~0.95t
Dioxan CH (acetal)~102.0~4.80t
Dioxan O-CH₂~67.0~4.10 (ax), ~3.80 (eq)m
Dioxan C-CH₂-C~26.0~2.10 (ax), ~1.40 (eq)m

X-ray Crystallography of Co-crystals or Crystalline Derivatives

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and torsional angles in the solid state. However, this technique requires a well-ordered single crystal. Compounds like this compound are often oils or low-melting solids, making direct crystallographic analysis challenging.

To overcome this, a crystalline derivative would need to be synthesized. For instance, reaction of the ketone with Girard's reagent or semicarbazide (B1199961) could yield a solid, crystalline product suitable for analysis. Alternatively, co-crystallization with a suitable hydrogen bond donor could be explored.

A successful crystal structure would confirm the (Z)-geometry of the alkene and reveal the preferred conformation of the aliphatic chain and the 1,3-dioxan ring, which is expected to adopt a stable chair conformation. Furthermore, it would provide invaluable data on intermolecular packing forces.

Interactive Data Table: Hypothetical Crystallographic Data for a Derivative

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95°
Volume~1290 ų
Z (Molecules per unit cell)4
Calculated Density~1.16 g/cm³

Biological Activity and Mechanistic Investigations of Z 1 1,3 Dioxan 2 Yl Non 6 En 3 One Non Clinical Focus

In Vitro Target Identification and Molecular Interaction Studies

There is no available research on the in vitro targets or molecular interactions of (Z)-1-(1,3-Dioxan-2-yl)non-6-en-3-one.

Enzyme Inhibition/Activation Kinetics and Specificity

No studies have been published that investigate the potential for this compound to inhibit or activate any enzymes. Therefore, data on its inhibition/activation kinetics (e.g., IC₅₀, Kᵢ, Kₘ) and its specificity for any particular enzyme are not available.

Receptor Binding Assays and Ligand-Protein Interactions

Information regarding the binding affinity of this compound to any biological receptors is absent from the scientific literature. No receptor binding assays have been reported, and thus, its potential interactions with proteins at a receptor level are unknown.

Cellular Pathway Modulation in Controlled Cell-Based Models

There are no published studies that have examined the effects of this compound on cellular pathways in controlled cell-based models. Its impact on signaling cascades, gene expression, or other cellular processes has not been investigated.

Structure-Activity Relationship (SAR) Elucidation for Specific Biological Targets

Due to the lack of identified biological targets, no structure-activity relationship (SAR) studies have been conducted for this compound. SAR studies are contingent on having a known biological activity to correlate with structural modifications, and such initial activity data is not available.

Mechanistic Studies at the Molecular Level within Cellular Systems

There is no information available regarding the molecular mechanism of action of this compound within cellular systems.

Investigation of Molecular Binding Sites and Allosteric Effects

As no specific protein targets have been identified, there have been no investigations into the molecular binding sites or potential allosteric effects of this compound.

Analysis of Downstream Signaling Cascades in Cultured Cells

There is no available research detailing the effects of this compound on intracellular signaling pathways. Scientific literature lacks any studies that have investigated the modulation of specific signaling cascades, such as MAP kinase, PI3K/Akt, or JAK/STAT pathways, in response to treatment with this compound in cultured cells. Therefore, no data on the activation or inhibition of downstream kinases, transcription factors, or changes in gene expression profiles can be provided.

Development of Fluorescent or Isotopic Probes for In Vitro Biological Systems

A thorough search of scientific databases reveals no instances of the design, synthesis, or application of fluorescent or isotopically labeled probes derived from this compound. Such probes are instrumental for visualizing the subcellular localization of a compound, quantifying its binding to potential targets, and elucidating its mechanism of action within in vitro biological systems. The absence of such tools for this specific compound indicates that these advanced mechanistic studies have not been undertaken.

Potential Academic and Industrial Applications of Z 1 1,3 Dioxan 2 Yl Non 6 En 3 One Non Clinical Focus

Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The principal application of (Z)-1-(1,3-Dioxan-2-yl)non-6-en-3-one lies in its function as a versatile intermediate in the total synthesis of complex natural products, most notably prostaglandins (B1171923). nih.gov Prostaglandins are a class of biologically active lipid compounds that mediate a wide range of physiological effects. nih.gov The intricate structure of prostaglandins necessitates a multi-step synthetic approach, often relying on the assembly of key fragments, or synthons.

This compound serves as a precursor to a key fragment of the prostaglandin (B15479496) structure. Its molecular architecture contains several functionalities that are strategically positioned for elaboration into the final prostaglandin framework. The 1,3-dioxane (B1201747) group is a common protecting group for aldehydes, which can be deprotected under specific conditions to reveal the reactive aldehyde functionality for further reactions. thieme-connect.de The ketone at the 3-position and the Z-configured double bond at the 6-position are also crucial for the construction of the prostaglandin core and its side chains.

The synthesis of prostaglandins often involves the use of key intermediates like the Corey lactone, and this compound represents a synthon that can be transformed into such critical intermediates. nih.gov The stereochemistry of the Z-alkene is a particularly important feature, as the biological activity of prostaglandins is highly dependent on the stereoisomeric configuration of their side chains. masterorganicchemistry.com

The table below summarizes the key structural features of this compound and their significance in its role as a synthetic intermediate.

Structural FeatureChemical FunctionalitySignificance in Synthesis
1,3-Dioxane RingProtected AldehydeAllows for the controlled introduction of an aldehyde group at a later stage of the synthesis, preventing unwanted side reactions. thieme-connect.de
Ketone at C-3Carbonyl GroupProvides a reactive site for carbon-carbon bond formation, essential for building the carbon skeleton of the target molecule.
(Z)-Alkene at C-6cis-Double BondEstablishes the correct stereochemistry of the side chain, which is crucial for the biological activity of prostaglandins. masterorganicchemistry.com
Nonane (B91170) ChainCarbon BackboneForms a significant portion of the final molecular framework of the target prostaglandin.

Application in Materials Science Research as a Precursor or Monomer

Based on a comprehensive review of the available scientific literature, there are no specific documented applications of this compound in the field of materials science.

There is no information available in the searched literature to suggest that this compound has been utilized as a monomer or in the functionalization of polymers.

No research has been identified that describes the use of this compound in the development of advanced organic materials.

Utilization in Analytical Chemistry as a Reference Standard or Chromatographic Probe

A review of the available literature does not indicate any specific use of this compound as a reference standard or chromatographic probe in analytical chemistry.

Development of Chemical Biology Tools and Probes for Mechanistic Research

There is no information in the searched scientific literature to suggest that this compound has been employed in the development of chemical biology tools or probes for mechanistic research.

Potential in Agrochemical Research as a Lead Structure for Target Specificity (excluding environmental impact or ecotoxicity)

Based on the available literature, there are no documented studies on the potential of this compound as a lead structure in agrochemical research for target specificity.

Future Research Directions and Challenges for Z 1 1,3 Dioxan 2 Yl Non 6 En 3 One

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The advancement of organic synthesis is increasingly driven by the need for efficiency, safety, and sustainability. longdom.org Future research on (Z)-1-(1,3-Dioxan-2-yl)non-6-en-3-one should prioritize the development of novel synthetic strategies that align with the principles of green chemistry. pnas.org

Conventional synthetic routes to complex ketones and acetals often rely on multi-step processes that may involve harsh reagents, stoichiometric activators, and significant waste generation. researchgate.net Unconventional approaches could offer more elegant and environmentally benign alternatives.

Key Research Objectives:

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high specificity and mild reaction conditions. longdom.org Future work could explore the use of lipases or ketoreductases for the stereoselective synthesis of precursors to the target molecule. Ene-reductases could also be investigated for their potential in related transformations. acs.org

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, enhancing safety and scalability while often reducing waste. longdom.org Developing a flow-based synthesis for this compound could streamline its production.

Alternative Energy Sources: Microwave and ultrasound irradiation can accelerate reaction rates, leading to shorter reaction times and potentially higher yields, thereby reducing energy consumption. acs.orgresearchgate.net

Sustainable Solvents and Reagents: Research should focus on replacing traditional volatile organic solvents with greener alternatives like water, supercritical CO₂, or bio-derived solvents. pnas.org The development of catalytic methods for acetalization and carbon-carbon bond formation would also be a significant step forward.

A comparative overview of potential synthetic paradigms is presented below.

FeatureConventional SynthesisProposed Sustainable Methodologies
Catalysis Often relies on stoichiometric acid/base promoters.Biocatalysis (e.g., enzymes), recyclable metal catalysts. acs.org
Solvents Typically uses chlorinated or other hazardous organic solvents.Water, supercritical CO₂, ionic liquids, or solvent-free conditions. longdom.orgpnas.org
Energy Input Conventional heating, often for extended periods.Microwave irradiation, ultrasound activation, photocatalysis. acs.org
Efficiency Multi-step, may involve protection/deprotection sequences.Flow chemistry, one-pot reactions, tandem catalysis to improve atom economy. longdom.org
Waste Generation of stoichiometric byproducts.Focus on catalytic cycles that minimize waste generation (high E-factor). acs.org

Deeper Mechanistic Insights into Biological Interactions and Target Specificity

The structure of this compound contains an α,β-unsaturated ketone (enone) moiety. This functional group is a known Michael acceptor and is present in numerous natural products with diverse biological activities. researchgate.net The electrophilic nature of the enone allows it to potentially form covalent bonds with soft biological nucleophiles, such as the thiol groups of cysteine residues in proteins. researchgate.net This reactivity is a common mechanism for the biological activity of many quinazolines and other complex heterocyclic systems. mdpi.com

However, the specific biological targets and the precise mechanism of action for this particular compound remain unknown. The 1,3-dioxan group, while often used as a protecting group in synthesis, can also influence a molecule's pharmacokinetic properties and receptor interactions. nih.govthieme-connect.de

Future research should aim to:

Identify Protein Targets: Employing techniques such as activity-based protein profiling (ABPP) to identify specific cellular proteins that interact with the compound.

Elucidate the Role of the Enone Moiety: Conduct studies with analogs where the enone is reduced or modified to confirm its role as the key pharmacophore.

Investigate Covalent vs. Non-covalent Interactions: Utilize biophysical techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to characterize the binding kinetics and thermodynamics.

Computational Modeling: Use molecular docking and molecular dynamics (MD) simulations to predict potential binding sites on target proteins and to understand the nature of the interactions at an atomic level. acs.org

Rational Design of Next-Generation Analogs with Enhanced Molecular Properties

Rational design is a key strategy in medicinal chemistry to optimize the properties of a lead compound. mdpi.comeuropa.eu By systematically modifying the structure of this compound, it may be possible to enhance its potency, selectivity, and pharmacokinetic profile. The process often involves creating quantitative structure-activity relationship (QSAR) models to correlate structural features with biological activity. nih.gov

Strategies for Analog Design:

Modification of the Dioxan Ring: Replacing the 1,3-dioxan with other heterocyclic systems (e.g., 1,3-dioxolane, thiazolidine) could modulate solubility, metabolic stability, and target engagement. nih.gov

Alteration of the Alkene Geometry and Position: Synthesizing the (E)-isomer or moving the double bond along the nonane (B91170) chain could provide valuable insights into the spatial requirements of the binding pocket.

Substitution on the Carbonyl System: Introducing substituents at the α- or β-position of the enone can tune its electrophilicity, potentially increasing reactivity or altering target specificity. researchgate.net

Bioisosteric Replacement: Applying the principle of bioisosterism to replace certain functional groups with others that have similar physical or chemical properties to improve drug-like characteristics.

Proposed AnalogRationale for ModificationPredicted Impact
(E)-1-(1,3-Dioxan-2-yl)non-6-en-3-oneInvestigate stereochemical requirements for activity.Altered binding affinity or selectivity.
1-(1,3-Dioxan-2-yl)nonan-3-oneRemoval of the electrophilic Michael acceptor.Determine the necessity of the enone for biological activity.
1-(1,3-Dithian-2-yl)non-6-en-3-oneBioisosteric replacement of oxygen with sulfur.Modified lipophilicity and metabolic profile.
(Z)-2-Methyl-1-(1,3-Dioxan-2-yl)non-6-en-3-oneSteric hindrance at the α-position.Modulate reactivity of the enone system.

Integration with High-Throughput Screening and Computational Drug Discovery Pipelines (for lead identification, not clinical development)

To efficiently explore the therapeutic potential of this compound and its derivatives, modern drug discovery platforms are essential. nih.gov Integrating this chemical scaffold into high-throughput screening (HTS) and computational pipelines can accelerate the identification of lead compounds for further investigation. mdpi.combeilstein-journals.org

Computational Approaches:

Virtual Screening: A library of virtual analogs can be docked against known protein targets to prioritize compounds for synthesis and testing. beilstein-journals.orgnih.gov This approach is cost-effective and can rapidly narrow down a large chemical space. steeronresearch.com

Pharmacophore Modeling: If an active compound is identified, a pharmacophore model can be built to define the essential steric and electronic features required for activity, guiding the design of more potent molecules. europa.eu

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of analogs, helping to identify candidates with more favorable drug-like profiles early in the discovery process. steeronresearch.com

High-Throughput Screening (HTS):

Library Synthesis: A physical library of analogs, designed based on computational predictions and principles of diversity-oriented synthesis, would be synthesized.

Assay Development: Robust and miniaturized assays are needed to screen the library against specific biological targets. mdpi.com Techniques like fluorescence polarization are suitable for studying protein-ligand interactions in an HTS format. nih.gov

Hit Identification and Confirmation: HTS campaigns will identify initial "hits." These compounds must then be re-tested and validated through orthogonal assays to eliminate false positives and confirm their activity. nih.govrsc.org

This integrated approach creates a powerful cycle of design, prediction, synthesis, and testing that can efficiently explore the potential of this molecular scaffold.

Broadening the Scope of Academic Applications in Interdisciplinary Research

Beyond its potential in drug discovery, this compound and its derivatives could serve as valuable tools in broader academic research. The unique chemical functionalities of the molecule make it amenable to various chemical transformations and applications, fostering collaboration across different scientific disciplines. frontiersin.org

Potential Interdisciplinary Applications:

Chemical Biology: If a specific protein target is identified, fluorescently-tagged or biotinylated versions of the molecule could be synthesized. These chemical probes would allow for the visualization and study of the target protein's function within living cells.

Materials Science: The alkene functionality could be used for polymerization or for grafting the molecule onto surfaces, potentially creating materials with novel biological or chemical properties. The synthesis of complex organic molecules can lead to new dyes or electronically active materials. eurekalert.org

Synthetic Chemistry: The compound can be used as a versatile building block for the synthesis of more complex molecules, including natural products or other architecturally interesting compounds. acs.org The development of new synthetic methodologies for such molecules is a significant area of research. mdpi.com

Synthetic Biology: The molecule could be studied for its effects on engineered biological circuits or used to modulate metabolic pathways in microbial systems designed for the production of valuable chemicals. frontiersin.org

By exploring these diverse avenues, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical structure into a valuable tool for interdisciplinary scientific inquiry. researchgate.net

Q & A

Q. What are the recommended methodologies for synthesizing (Z)-1-(1,3-Dioxan-2-yl)non-6-en-3-one with high stereochemical purity?

  • Methodological Answer : Synthesis typically involves a multi-step approach:
  • Dioxane ring formation : Use acid-catalyzed cyclization of 1,3-diol precursors under anhydrous conditions to avoid side reactions.
  • Olefin introduction : Employ Wittig or Horner-Wadsworth-Emmons reactions to install the (Z)-configured double bond at position 6, ensuring controlled stereochemistry via low-temperature conditions and polar aprotic solvents.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves purity. Monitor by TLC and NMR .

Q. How can researchers confirm the structural identity and stereochemistry of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve the crystal structure using SHELXL for refinement, particularly if single crystals are obtainable. SHELX programs are robust for small-molecule crystallography .
  • Spectroscopic techniques :
  • NMR : Compare 1^1H and 13^{13}C NMR chemical shifts with DFT-calculated spectra (e.g., Gaussian). Key signals include the dioxane ring protons (δ 4.5–5.0 ppm) and enone carbonyl (δ 205–210 ppm).
  • IR : Confirm the ketone group (C=O stretch ~1700 cm1^{-1}) and dioxane ring (C-O-C ~1100 cm1^{-1}).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • Quantum mechanical modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites for reactions like Michael additions or oxidation.
  • Molecular docking : If investigating biological activity, dock the compound into target proteins (e.g., enzymes) using AutoDock Vina to assess binding affinity and pose stability .

Q. How can researchers address contradictions in reported spectral data or synthetic yields for this compound?

  • Methodological Answer :
  • Cross-database validation : Compare CAS registry entries (e.g., CAS RN 745049-23-4 ) with SciFinder and Reaxys to identify inconsistencies.
  • Controlled reproducibility : Repeat synthesis under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference. Use standardized NMR calibration (e.g., internal TMS reference) .

Q. What experimental designs are optimal for studying the compound’s stability under varying thermal and photolytic conditions?

  • Methodological Answer :
  • Thermal stability : Conduct thermogravimetric analysis (TGA) at 10°C/min increments to 300°C. Monitor decomposition products via GC-MS.
  • Photostability : Expose to UV light (λ = 254–365 nm) in quartz cells; track degradation via HPLC with diode-array detection. Use actinometry to quantify photon flux.
  • Solvent effects : Test stability in polar (DMSO) vs. non-polar (hexane) solvents; correlate with 1^{1}H NMR peak broadening over time .

Q. How can mechanistic studies elucidate competing reaction pathways during the synthesis of this compound?

  • Methodological Answer :
  • Isotopic labeling : Introduce 18^{18}O or 13^{13}C labels at the dioxane ring oxygen or carbonyl carbon to trace reaction intermediates via MS/NMR.
  • Kinetic profiling : Use stopped-flow NMR or IR to monitor real-time reaction progress. Fit data to rate laws (e.g., pseudo-first-order) to distinguish between SN1/SN2 or radical pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.